molecular formula C44H56O8 B120063 2alpha-Hydroxymaprounic acid 2,3-bis-p-hydroxybenzoate CAS No. 155510-78-4

2alpha-Hydroxymaprounic acid 2,3-bis-p-hydroxybenzoate

Cat. No. B120063
M. Wt: 712.9 g/mol
InChI Key: XPEVLOSUULAUFH-AHHVVZNJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2alpha-Hydroxymaprounic acid 2,3-bis-p-hydroxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MHBA and is synthesized by the reaction of 2alpha-hydroxy maprounic acid with 2,3-dihydroxybenzoic acid. MHBA has been found to have various biochemical and physiological effects, making it a promising compound for research.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

2alpha-Hydroxymaprounic acid 2,3-bis-p-hydroxybenzoate, derived from Maprounea africana, has been identified as a potent inhibitor of HIV-1 reverse transcriptase. This finding is significant in the context of HIV/AIDS treatment research. (Pengsuparp et al., 1994).

Structural Elucidation and Derivation

The compound is part of pentacyclic triterpenoids based on the taraxer-14-ene skeleton, isolated from the roots of Maprounea africana. This isolation and structural elucidation contribute to the understanding of natural product chemistry and potential therapeutic applications. (Chaudhuri et al., 1995).

Antitumor Properties

Research on Maprounea africana has yielded several new pentacyclic triterpenes, including 2alpha-hydroxymaprounic acid 2,3-bis-p-hydroxybenzoate. Among the isolated compounds, derivatives exhibited in vivo activity against P-388 leukemia cells, indicating potential antitumor properties. (Wani et al., 1983).

properties

CAS RN

155510-78-4

Product Name

2alpha-Hydroxymaprounic acid 2,3-bis-p-hydroxybenzoate

Molecular Formula

C44H56O8

Molecular Weight

712.9 g/mol

IUPAC Name

(4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C44H56O8/c1-39(2)22-23-44(38(49)50)21-18-32-41(5)19-16-31-40(3,4)35(52-37(48)27-10-14-29(46)15-11-27)30(51-36(47)26-8-12-28(45)13-9-26)24-43(31,7)33(41)17-20-42(32,6)34(44)25-39/h8-15,18,30-31,33-35,45-46H,16-17,19-25H2,1-7H3,(H,49,50)/t30-,31+,33+,34+,35+,41+,42-,43+,44-/m1/s1

InChI Key

XPEVLOSUULAUFH-AHHVVZNJSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@@]4(C2=CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)C6=CC=C(C=C6)O)OC(=O)C7=CC=C(C=C7)O)C

SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(C(CC5(C4CCC3(C2C1)C)C)OC(=O)C6=CC=C(C=C6)O)OC(=O)C7=CC=C(C=C7)O)(C)C)C)C(=O)O)C

Canonical SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(C(CC5(C4CCC3(C2C1)C)C)OC(=O)C6=CC=C(C=C6)O)OC(=O)C7=CC=C(C=C7)O)(C)C)C)C(=O)O)C

Other CAS RN

155510-78-4

synonyms

2-hydroxymaprounic acid 2,3-bis(4-hydroxybenzoate)
bis(HOBz)-2-OHMAP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2alpha-Hydroxymaprounic acid 2,3-bis-p-hydroxybenzoate
Reactant of Route 2
2alpha-Hydroxymaprounic acid 2,3-bis-p-hydroxybenzoate
Reactant of Route 3
2alpha-Hydroxymaprounic acid 2,3-bis-p-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
2alpha-Hydroxymaprounic acid 2,3-bis-p-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
2alpha-Hydroxymaprounic acid 2,3-bis-p-hydroxybenzoate
Reactant of Route 6
2alpha-Hydroxymaprounic acid 2,3-bis-p-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.